2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is a compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This specific derivative is characterized by the presence of a dichlorobenzyl group and a styryl moiety, contributing to its unique properties and potential applications in medicinal chemistry.
The compound has been synthesized and studied in various research contexts, particularly for its antibacterial and pharmacological properties. Recent studies have detailed its synthesis, characterization, and biological evaluations, highlighting its significance in drug development and chemical research .
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is classified as a pyridazinone derivative. Pyridazinones are heterocyclic compounds containing a pyridazine ring with a ketone functional group. This specific compound features additional substituents that enhance its chemical reactivity and biological activity.
The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves several key steps:
Technical details regarding yields and reaction conditions vary, but typical yields range from 58% to 94%, depending on the specific synthetic route employed .
The molecular structure of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone can be analyzed using X-ray crystallography and spectroscopic methods:
The structural configuration is stabilized by various intermolecular interactions such as hydrogen bonds and π-π stacking.
The compound undergoes several chemical reactions that can be utilized for further modifications:
The mechanism of action for 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone primarily involves its interaction with biological targets such as bacterial proteins or enzymes:
Relevant data from spectral analyses (NMR, IR) confirm the structural integrity and functional groups present within the molecule .
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone has several potential applications:
Pyridazinones represent a distinct class of six-membered diazine heterocycles characterized by adjacent nitrogen atoms at positions 1 and 2, with a ketone group typically at position 3. The core scaffold is formally designated as 3(2H)-pyridazinone, reflecting its aromatic tautomer. Systematic naming of derivatives follows IUPAC substitution patterns: 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone indicates N-alkylation at position 2 with a 3,4-dichlorobenzyl group and a styryl substituent (trans-configured ethenylbenzene) at position 6 [1] . Structurally, pyridazinones exhibit planar aromatic rings with substituents influencing planarity and electronic distribution. Key structural features include:
Table 1: Structural and Physicochemical Properties of Selected Pyridazinone Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
2-(2,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone | 5708073 | C₁₉H₁₄Cl₂N₂O | 357.24 | Orthogonal dichlorobenzyl; (E)-styryl |
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone | 5708072 | C₂₀H₁₅F₃N₂O | 356.35 | Electron-withdrawing CF₃ group |
2-[4-(tert-Butyl)benzyl]-6-styryl-3(2H)-pyridazinone | 306980-06-3 | C₂₃H₂₄N₂O | 344.45 | Sterically bulky tert-butyl group |
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone | 851227-15-7* | C₁₉H₁₄Cl₂N₂O | 357.24 | Meta,para-dichloro substitution; (E)-styryl conjugation |
*Representative CAS for analogous dichloro substitution; exact isomer may vary
Pyridazinones emerged as pharmacologically significant scaffolds in the late 20th century, with early research driven by cardiovascular applications. Key milestones include:
This evolution underscores the strategic role of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone as a structural hybrid, integrating bioactive substituents from earlier pharmacophores.
This derivative exemplifies targeted molecular design within the pyridazinone class, combining strategically selected substituents for enhanced bioactivity:
Table 2: Pharmacological Domains Explored with Pyridazinone Analogues
Therapeutic Area | Biological Targets | Role of 2,6-Substitution | Reference Compound Analogue |
---|---|---|---|
Anti-inflammatory | PDE III/IV, COX-2, MMPs | Dichlorobenzyl enhances PDE binding; Styryl aids COX-2 stacking | Zardaverine (PDE III/IV inhibitor) |
Anticancer | c-Met kinase, PARP, PFKFB3 | Halogenated benzyl binds kinase hydrophobic pockets | Novel pyridazinone-based c-Met inhibitors |
Antiviral | HIV reverse transcriptase/integrase | Conjugated styryl may intercalate viral nucleic acids | Pyridazinone NNRTIs |
Cardiovascular | Vasodilatory receptors | Electron-withdrawing groups reduce arterial Ca²⁺ flux | Imazodan (PDE III inhibitor) |
Ongoing research focuses on leveraging this compound’s dual-substituent synergy for multitarget therapies, particularly in oncology and inflammation, where its structural features align with target pharmacophore requirements [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: